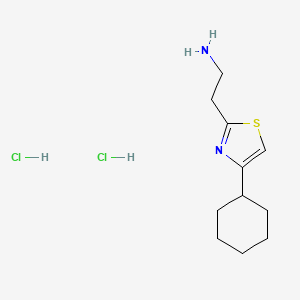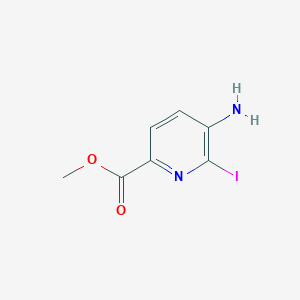
2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride
Descripción general
Descripción
2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C11H13ClFNO It is a derivative of phenyl ether and contains both chloro and fluoro substituents on the phenyl ring, as well as a pyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorophenol and pyrrolidine.
Ether Formation: The phenol group of 2-chloro-4-fluorophenol is reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Hydrochloride Formation: The resulting 2-chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinylmethyl group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include oxidized forms of the pyrrolidinylmethyl group.
Reduction: Products include reduced forms of the pyrrolidinylmethyl group.
Hydrolysis: Products include the corresponding phenol and pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence its binding affinity to enzymes or receptors, while the pyrrolidinylmethyl group can modulate its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether: Similar structure but with a piperidine ring instead of pyrrolidine.
6-(Chloromethyl)-2-(2-fluorophenyl)-4-pyrimidinol: Contains a pyrimidine ring and different substitution pattern.
2-Chloroethyl 5-fluoro-2-nitrophenyl ether: Contains a nitro group and different substitution pattern.
Uniqueness
2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a pyrrolidinylmethyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.
Propiedades
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDXWGIVOSXILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1424455.png)






![Benzo[d]isoxazol-3-ylmethanol](/img/structure/B1424467.png)
